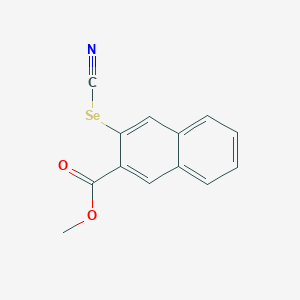
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is an organic compound with the molecular formula C13H9NO2Se. This compound is characterized by the presence of a selenocyanate group attached to the naphthalene ring, making it a unique derivative of naphthalenecarboxylic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst. The selenocyanate group is introduced through a nucleophilic substitution reaction, where a suitable selenocyanating agent reacts with the naphthalene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield seleninic acids, while reduction can produce selenols .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various selenium-containing organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester exerts its effects involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to modulation of enzyme activities and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: This compound has a hydroxyl group instead of a selenocyanate group, leading to different chemical properties and reactivity.
2-Naphthalenecarboxylic acid, 3-chloro-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
823178-63-8 |
|---|---|
Molekularformel |
C13H9NO2Se |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
methyl 3-selenocyanatonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9NO2Se/c1-16-13(15)11-6-9-4-2-3-5-10(9)7-12(11)17-8-14/h2-7H,1H3 |
InChI-Schlüssel |
PMOPQLRCBPFBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
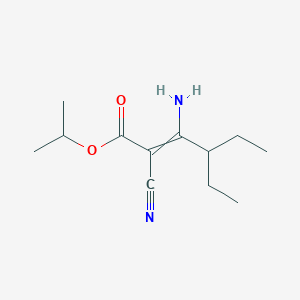
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
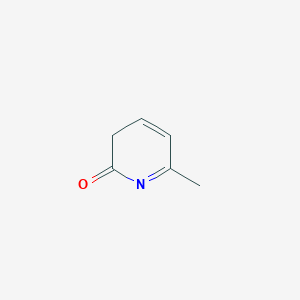


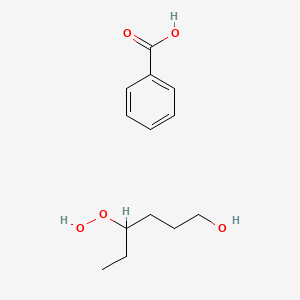
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
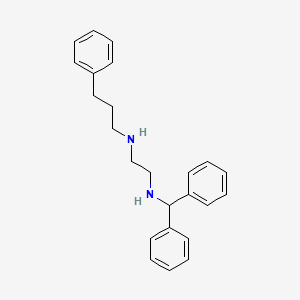
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
